molecular formula C24H13Cl2N6Na3O10S3 B084914 C.I. Reactive Orange 4 CAS No. 12225-82-0

C.I. Reactive Orange 4

Cat. No.: B084914
CAS No.: 12225-82-0
M. Wt: 781.5 g/mol
InChI Key: DGDLHUPMLFALRE-PRCBXKKJSA-K
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Description

C.I. Reactive Orange 4 (CAS 70616-90-9) is a sulfonated azo-reactive dye with the molecular formula C₂₄H₁₇Cl₂N₆NaO₁₀S₃ and a molar mass of 739.5 g/mol . Its chemical structure (Figure 1) consists of a 1,3,5-triazine ring substituted with two chlorine atoms and linked to a naphthalene sulfonate backbone via an azo (-N=N-) bond . This dye is water-soluble and widely used in textile industries for dyeing cotton, nylon, silk, and wool due to its bright orange hue and covalent bonding capability with cellulose fibers . Production involves diazotization of 2-amino-1,5-naphthalenedisulfonic acid, followed by coupling with N-methyl J acid and subsequent chlorination using cobalt hypochlorite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Reactive Orange 4 involves the diazotization of 2-naphthylamine-1,5-disulfonic acid followed by coupling with 2,4,6-trichloro-1,3,5-triazine and 5-hydroxy-2-(N-methyl) naphthylamine-7-sulfonic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an alkaline medium for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of C.I. Reactive Orange 4 is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for use.

Chemical Reactions Analysis

Reduction Reactions

C.I. Reactive Orange 4 undergoes reductive cleavage of its azo (-N=N- ) bonds, a critical pathway in environmental remediation:

  • Primary Agents : Sodium dithionite (Na₂S₂O₄) and zinc dust are commonly used .

  • Mechanism : The azo group is reduced to aromatic amines, forming intermediates such as 2-amino-1,5-naphthalenedisulphonic acid .

  • Electrochemical Reduction : Under galvanostatic conditions (stainless steel cathode, Na₂SO₄ electrolyte), the dye is decolorized with pseudo-first-order kinetics. A key intermediate identified via HPLC and XPS analysis matches the structure of 2-amino-1,5-naphthalenedisulphonic acid .

Key Reaction Pathway :
C I Reactive Orange 4ReductionAromatic Amines\text{C I Reactive Orange 4}\xrightarrow{\text{Reduction}}\text{Aromatic Amines}

Oxidation Reactions

Oxidative degradation is critical for wastewater treatment:

  • Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and electrochemical oxidation .

  • Electrochemical Oxidation : Using a Ti/SnO₂-Sb-Pt anode, both azo bonds and aromatic rings are cleaved, leading to complete mineralization .

  • Photocatalytic Oxidation : TiO₂ (Degussa P-25) under UV light degrades hydrolyzed and unhydrolysed forms of the dye. At pH 10, decolorization rates reach 90% within 20 minutes .

Kinetic Data for Photocatalytic Decolorization :

Solution TypeCatalyst (TiO₂)pHRate Constant (min⁻¹)
Aqueous (38 mg/L)Degussa P-255.60.0702
Aqueous (38 mg/L)Degussa P-25100.0909
Source:

Substitution Reactions

The triazine ring in this compound facilitates nucleophilic substitution, critical for textile dye fixation:

  • Cellulose Binding : Hydroxyl groups on cellulose fibers react with the triazinyl chlorine atoms, forming covalent ether bonds under alkaline conditions .

  • Competitive Hydrolysis : In aqueous alkaline environments, hydroxide ions displace chlorine atoms, producing non-reactive hydrolyzed dye (15–40% in industrial effluents) .

Hydrolysis Reaction :
Dye Cl OH Dye OH Cl \text{Dye Cl OH }\rightarrow \text{Dye OH Cl }

Photocatalytic Degradation Pathways

Heterogeneous photocatalysis using TiO₂ is highly effective:

  • Mechanism : UV/sunlight irradiation generates hydroxyl radicals (·OH) that oxidize the azo bond and aromatic rings.

  • Catalyst Efficiency : Degussa P-25 TiO₂ outperforms Riedel-de-Häen TiO₂ in simulated dyebath wastewater, achieving >90% decolorization .

  • pH Dependency : Rate constants increase by ~30% when pH rises from 5.6 to 10 .

Electrochemical Degradation

Galvanostatic treatment combines reduction and oxidation:

  • Anode (Oxidation) : Complete degradation of aromatic structures.

  • Cathode (Reduction) : Partial cleavage to amines.

  • Kinetics : Pseudo-first-order with rate constants dependent on current density .

Environmental and Biological Interactions

  • Adsorption : Sesame stalks adsorb Reactive Orange 4 effectively, with optimal pH 2 and pseudo-second-order kinetics .

  • Biodegradation : Actinobacteria (e.g., Streptomyces albidoflavus) decolorize >60% of the dye within 5 days under optimized conditions (pH 6, 35°C).

Scientific Research Applications

C.I. Reactive Orange 4 has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of C.I. Reactive Orange 4 involves its ability to form covalent bonds with hydroxyl groups on cellulose fibers. This reaction occurs through nucleophilic substitution on the triazine ring, resulting in a strong and durable attachment of the dye to the fiber. The molecular targets include the hydroxyl groups on cellulose, and the pathways involve the formation of a reactive intermediate that facilitates the bonding process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C.I. Reactive Orange 4 with structurally or functionally analogous reactive dyes:

Property This compound C.I. Reactive Orange 5 C.I. Reactive Orange 35 C.I. Pigment Orange 4
CAS Number 70616-90-9 70210-21-8 12270-76-7 21889-27-0
Molecular Formula C₂₄H₁₇Cl₂N₆NaO₁₀S₃ C₂₄H₁₄ClN₇O₁₀S₃·3Na C₂₇H₂₂ClN₉O₉S₃·3Na C₂₄H₁₈ClN₃O₃
Key Functional Groups Azo bond, triazine-Cl, sulfonate Azo bond, triazine-Cl, sulfonate Azo bond, triazine-Cl, sulfonate, methyl groups Azo bond, methoxy, hydroxyl
Application Textiles (cotton, nylon, silk, wool) Textiles (cotton, cellulose) Textiles (high-affinity dyeing) Paints, plastics (non-water-soluble pigment)
Degradation Efficiency 90% decolorization via electrochemical oxidation Not reported Not reported Stable under UV/heat (up to 180°C)
Environmental Impact High solubility complicates wastewater treatment Similar challenges due to sulfonate groups High COD in effluents Low solubility reduces aquatic toxicity

Structural and Functional Differences:

Triazine Substitution :

  • This compound and 5 both contain dichlorotriazine groups, enabling covalent bonding with cellulose. However, Orange 4 has two chlorine atoms on the triazine ring, whereas Orange 5 includes an additional sulfophenyl group .
  • C.I. Reactive Orange 35 uses a tetrasulfonated benzenedisulfonic acid backbone, enhancing water solubility but increasing wastewater COD .

Degradation Pathways :

  • Electrochemical oxidation of this compound generates hydroxyl radicals (·OH) that cleave the azo bond, leading to intermediates like sulfonated aromatic amines . In contrast, C.I. Reactive Orange 107 (structurally similar) undergoes faster mineralization (36% TOC removal) due to Gd³⁺/Nd³⁺-doped CeO₂ catalysts promoting superoxide radical (O₂⁻) formation .

Pigment vs. Reactive Dye: C.I. Pigment Orange 4 lacks sulfonate groups and is insoluble, making it suitable for non-textile applications like paints. Its azo bond is stabilized by methoxy and hydroxyl groups, improving lightfastness but limiting biodegradability .

Research Findings and Data

Electrochemical Degradation Efficiency:

Dye Catalyst TOC Removal (%) Time (min) Key Radicals
This compound Ti/PtOx electrodes 90% decolorization 60 ·OH, OCl⁻
C.I. Reactive Orange 107 Ce₀.₈Gd₀.₂O₂ 36% mineralization 20 O₂⁻, ·OH
C.I. Reactive Black 5 Boron-doped diamond (BDD) 95% COD removal 120 ·OH, H₂O₂

Stability Under Environmental Conditions:

  • This compound : Degrades into chlorinated aromatic amines under UV light, posing ecotoxic risks .
  • C.I. Pigment Orange 4: Resists hydrolysis and photolysis due to methoxy groups, but anaerobic conditions can reduce azo bonds into carcinogenic aromatic amines .

Biological Activity

C.I. Reactive Orange 4 (RO4) is a synthetic azo dye widely utilized in the textile industry. Its biological activity, particularly in relation to environmental impact and potential applications in bioremediation, has garnered significant attention. This article explores the biological activity of RO4, focusing on its degradation mechanisms, toxicity, and potential applications.

Overview of this compound

This compound is characterized by its azo (-N=N-) functional groups, which contribute to its vivid orange color and reactivity with cellulosic fibers. The compound's molecular weight is approximately 781.5 g/mol, and it is known for its excellent fastness properties in dyeing processes.

The primary mechanism of action for this compound involves the formation of covalent bonds with hydroxyl groups on cellulose fibers through nucleophilic substitution reactions on the triazine ring. This reaction results in a strong attachment of the dye to the fiber, enhancing its durability.

Toxicological Profile

Azo dyes, including RO4, are known for their potential toxic effects due to their ability to bioaccumulate in the environment. Studies have indicated that these compounds can exhibit carcinogenic and mutagenic properties, necessitating effective degradation strategies to mitigate their environmental impact .

Biodegradation Studies

Recent research has highlighted various biological agents capable of degrading this compound:

  • Actinobacteria : Species such as Streptomyces albidoflavus have demonstrated significant capabilities in decolorizing and degrading azo dyes, including RO4. In one study, S. albidoflavus achieved a decolorization rate of over 60% within five days under optimized conditions (pH 6, temperature 35 °C) .
  • Marine Actinobacteria : Another study isolated Nocardiopsis sp., which showed an impressive decolorization efficiency of 85.6% within 24 hours at optimal conditions (pH 8, temperature 35 °C) .

Electrochemical Degradation

Electrochemical methods have also been explored for the degradation of this compound. A study utilizing a silver-carbon composite electrode reported effective decolorization through electrochemical oxidation techniques, demonstrating an alternative approach for treating textile effluents containing RO4 .

Comparative Analysis of Degradation Techniques

MethodOrganism/AgentDecolorization EfficiencyTime Frame
BiodegradationStreptomyces albidoflavusUp to 60%5 days
BiodegradationNocardiopsis sp.85.6%24 hours
Electrochemical OxidationSilver-Carbon CompositeHighVaries

Research Findings

  • Biodegradation Mechanisms : The degradation pathways often involve enzymatic activity, with laccase enzymes playing a crucial role in breaking down the dye structure into less toxic metabolites .
  • Environmental Impact : The biodegradation products from RO4 are typically less toxic than the parent compound, indicating that bioremediation strategies using microorganisms can effectively reduce environmental hazards associated with azo dyes .
  • Application in Photodynamic Therapy : Preliminary studies suggest potential applications of RO4 in medical fields such as photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of C.I. Reactive Orange 4 before and after electrochemical degradation?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional group changes (e.g., -N=N- bond cleavage) and gas chromatography-mass spectrometry (GC-MS) to detect intermediate compounds like sulfonated aromatics and phenols. For structural confirmation, nuclear magnetic resonance (NMR) can validate bond rearrangements .

Q. How should researchers design experiments to compare electro-oxidation (EO) and electrocatalytic oxidation (ECO) for this compound degradation?

  • Methodological Answer :

  • Variables : Fix pH at 9.4 and NaCl concentration at 0.08 M (to simulate common industrial effluent conditions).
  • Catalysts : Use Sm³⁺/Gd³⁺/Nd³⁺-doped cerium oxide electrodes for ECO.
  • Metrics : Measure total organic carbon (TOC) removal efficiency over 20 minutes (EO: ~24%, ECO: ~36%) and track reactive oxygen species (ROS) like O₂⁻ via radical scavenger tests .

Q. What are the key parameters for optimizing dye degradation efficiency in batch reactor systems?

  • Methodological Answer : Prioritize pH (9.0–10.0 for ROS stability), electrolyte composition (Cl⁻ concentration for hypochlorite generation), and current density (10–30 mA/cm²). Validate via response surface methodology (RSM) to identify interactions between variables .

Advanced Research Questions

Q. How do intermediate degradation products of this compound influence reaction kinetics and toxicity profiles?

  • Methodological Answer :

  • Pathway Analysis : Use GC-MS to identify intermediates like N-(3-aminophenyl) acetamide and benzene-1,3-diamine. Quantify their persistence via high-performance liquid chromatography (HPLC).
  • Toxicity : Assess acute toxicity using Daphnia magna bioassays. Note that phenol derivatives may exhibit higher toxicity than parent dyes, requiring extended oxidation for full mineralization .

Q. How can researchers resolve contradictions in reported TOC removal efficiencies for this compound across electrochemical studies?

  • Methodological Answer :

  • Systematic Comparison : Replicate studies under identical conditions (pH, catalyst loading, current density).
  • Data Normalization : Express results as TOC removal per unit energy consumed (kWh/g TOC) to account for operational variability.
  • Contradiction Source : Discrepancies often arise from differences in ROS generation mechanisms (e.g., direct electron transfer vs. indirect ·OH-mediated oxidation) .

Q. What mechanistic insights can be gained from analyzing the role of rare-earth metal dopants (Gd³⁺, Nd³⁺) in electrocatalytic oxidation?

  • Methodological Answer :

  • Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to confirm dopant integration into the CeO₂ lattice.
  • Electrochemical Profiling : Conduct cyclic voltammetry (CV) to correlate dopant concentration with charge-transfer efficiency. Gd³⁺ enhances O₂⁻ generation via oxygen vacancy formation, while Nd³⁺ improves conductivity .

Q. How can researchers validate the repeatability of this compound degradation studies across laboratories?

  • Methodological Answer :

  • Protocol Standardization : Share detailed electrode fabrication steps (e.g., sol-gel synthesis parameters for doped catalysts) and ROS quantification methods.
  • Reference Materials : Use a certified dye solution (e.g., 100 mg/L in 0.08 M NaCl) to calibrate reactors. Report uncertainties in TOC measurements (±5% via triplicate runs) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing non-linear relationships in dye degradation kinetics?

  • Methodological Answer : Apply pseudo-first-order or Langmuir-Hinshelwood models to fit kinetic data. Use ANOVA to assess significance of variables (e.g., pH vs. catalyst type). For non-linear systems, machine learning algorithms (e.g., random forest) can predict optimal conditions .

Q. How should researchers address discrepancies between FTIR and GC-MS data when identifying degradation intermediates?

  • Methodological Answer : Cross-validate results by spiking samples with reference standards (e.g., sulfonated aromatics). If FTIR detects residual -SO₃ groups but GC-MS does not, consider matrix effects or ionization inefficiencies in GC-MS .

Q. Experimental Design and Validation

Q. What controls are essential for ensuring the reliability of electrochemical degradation studies?

  • Methodological Answer :
  • Blank Experiments : Run trials without current or catalyst to rule out photolytic/adsorption effects.
  • Negative Controls : Use inert electrolytes (e.g., Na₂SO₄ instead of NaCl) to isolate ROS contributions.
  • Replicates : Perform triplicate runs with fresh dye solutions to assess reproducibility .

Properties

IUPAC Name

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXWHYHTMGGNST-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13Cl2N6Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73816-75-8 (Parent)
Record name C.I. Reactive Orange 4
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4072079
Record name C.I. Reactive Orange 4
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Molecular Weight

781.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70616-90-9, 12225-82-0
Record name C.I. Reactive Orange 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Record name C.I. Reactive Orange 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
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Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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